5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
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Overview
Description
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a furan-2-yl-methoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Furan-2-yl-Methoxyethyl Side Chain: The furan-2-yl-methoxyethyl group can be introduced via a nucleophilic substitution reaction using furan-2-yl-methanol and an appropriate leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.
Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
- 2-Thio-containing pyrimidines
- Indole derivatives
Comparison:
- 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine: Similar structure but lacks the methoxyethyl group, which may affect its biological activity.
- 2-Thio-containing pyrimidines: Contains a sulfur atom, which can alter its reactivity and biological properties.
- Indole derivatives: Different core structure (indole vs. pyrimidine) but may exhibit similar biological activities due to the presence of heterocyclic rings .
This detailed article provides a comprehensive overview of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFHYQUAHGASCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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